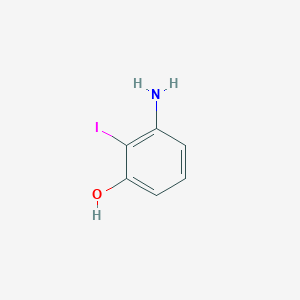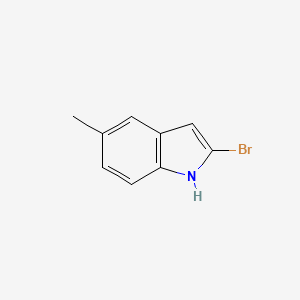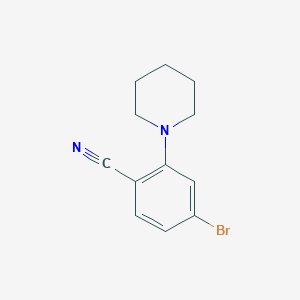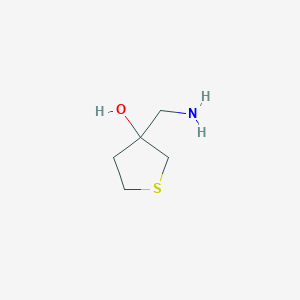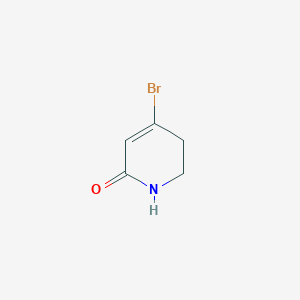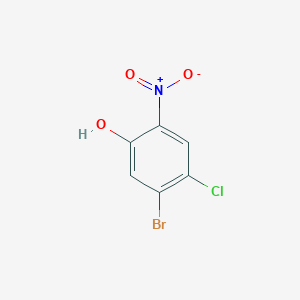
5-Bromo-4-chloro-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has a molecular formula of C6H3BrClNO3 .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-2-nitrophenol can be achieved through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . A practical process for the synthesis of this compound has been demonstrated to be scalable with a great yield .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-nitrophenol can be represented as C1=C(C(=CC(=C1Cl)Br)O)N+[O-] .Chemical Reactions Analysis
Aromatic polynitro compounds like 5-Bromo-4-chloro-2-nitrophenol have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those that are substituted with alkyl groups .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-nitrophenol has a molecular weight of 252.45 . It has a melting point of 70°C and a predicted boiling point of 293.7±35.0°C . The compound is solid at room temperature and should be stored in a dry, sealed environment .Aplicaciones Científicas De Investigación
Environmental Biotechnology
Biodegradation Pathways: 5-Bromo-4-chloro-2-nitrophenol may be used as a model compound in environmental biotechnology research to study the degradation pathways of chlorinated nitrophenols, which are common pollutants . Understanding these pathways is crucial for developing bioremediation strategies to treat contaminated environments.
Biochemistry Research
Enzyme Reaction Studies: In biochemistry, this compound can serve as a substrate to study the specificity and kinetics of enzymes that catalyze reactions involving halogenated phenolic compounds . This research can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors or activators.
Pharmaceutical Development
Synthesis of Drug Intermediates: 5-Bromo-4-chloro-2-nitrophenol is potentially used in the synthesis of various pharmaceuticals. Its halogenated and nitro groups make it a versatile intermediate for constructing more complex molecules that could have medicinal properties .
Analytical Chemistry
Chromatographic Analysis: Due to its distinct chemical structure, this compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in mixtures . It can also be used to calibrate analytical instruments for more accurate detection of halogenated phenols.
Industrial Applications
Chemical Manufacturing: In industrial settings, 5-Bromo-4-chloro-2-nitrophenol may be utilized in the synthesis of dyes, pigments, and other chemicals where specific brominated and chlorinated phenolic structures are required .
Mecanismo De Acción
Target of Action
It is known that nitrophenols, in general, can interact with various enzymes and proteins within a cell, potentially disrupting normal cellular functions .
Mode of Action
Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces one of the substituents in the aromatic ring of the nitrophenol . This could potentially alter the function of the target molecule, leading to changes in cellular processes .
Biochemical Pathways
5-Bromo-4-chloro-2-nitrophenol may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 25245 . These properties could influence its absorption and distribution within the body.
Result of Action
Nitrophenols are known to be toxic and can cause cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-nitrophenol . For instance, the compound should be stored in a dry environment at room temperature to maintain its stability .
Safety and Hazards
The safety data sheet for 5-Bromo-4-chloro-2-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The compound is considered dangerous with hazard statements H302-H315-H317-H318-H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
5-Bromo-4-chloro-2-nitrophenol is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . As diabetes is a serious, chronic disease that is steadily increasing over the past few decades, the development of new antidiabetic drugs with novel targets and mechanisms is necessary . Therefore, the study and application of 5-Bromo-4-chloro-2-nitrophenol in the synthesis of these inhibitors present promising future directions .
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVBQIWUGVFBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743099 |
Source


|
| Record name | 5-Bromo-4-chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-nitrophenol | |
CAS RN |
855400-82-7 |
Source


|
| Record name | 5-Bromo-4-chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

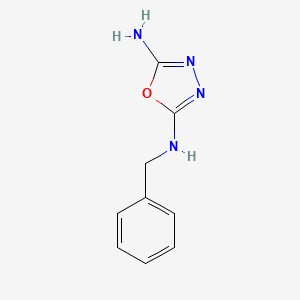



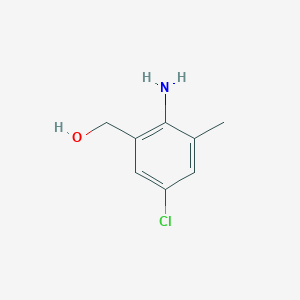
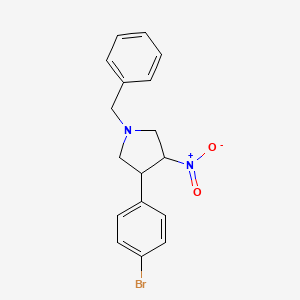
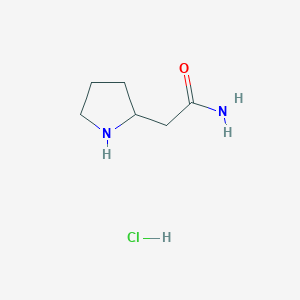
![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)
